molecular formula C7H7F2N B178413 3,4-Difluoro-2-methylaniline CAS No. 114153-09-2

3,4-Difluoro-2-methylaniline

Cat. No. B178413
Key on ui cas rn: 114153-09-2
M. Wt: 143.13 g/mol
InChI Key: HYODOAMUBRENLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04880806

Procedure details

Into a solution of 6-bromo-3,4-difluoro-2-methylthiomethylaniline (6.00 g) in ethanol (120 ml) is suspensed Raney nickel (70 ml), and the mixture is stirred at 50° C. for 30 minutes. After removing Raney nickel by filtration, the filtrate is concentrated to give 3,4-difluoro-2-methylaniline (3.77 g) as a colorless oil.
Name
6-bromo-3,4-difluoro-2-methylthiomethylaniline
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([NH2:8])=[C:6]([CH2:9]SC)[C:5]([F:12])=[C:4]([F:13])[CH:3]=1>C(O)C.[Ni]>[F:12][C:5]1[C:6]([CH3:9])=[C:7]([CH:2]=[CH:3][C:4]=1[F:13])[NH2:8]

Inputs

Step One
Name
6-bromo-3,4-difluoro-2-methylthiomethylaniline
Quantity
6 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1N)CSC)F)F
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
70 mL
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing Raney nickel
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C(=C(N)C=CC1F)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.77 g
YIELD: CALCULATEDPERCENTYIELD 117.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.